5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an intermediate compound.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached via an acylation reaction using a methoxybenzoyl chloride and a base such as triethylamine.
Formation of the Styryl Group: The styryl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its unique structure and potential biological activity. It may be investigated for its effects on various biological targets, including enzymes and receptors.
Pharmacology: Research into the pharmacokinetics and pharmacodynamics of the compound can provide insights into its potential as a drug candidate.
Materials Science: The compound’s structural properties may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile
- (E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile
- (E)-5-(4-(2-nitrobenzoyl)piperazin-1-yl)-2-(4-methylstyryl)oxazole-4-carbonitrile
Uniqueness
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is unique due to the presence of the methoxybenzoyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-18-7-9-19(10-8-18)11-12-23-27-21(17-26)25(32-23)29-15-13-28(14-16-29)24(30)20-5-3-4-6-22(20)31-2/h3-12H,13-16H2,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTUJQMYTBNUOM-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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